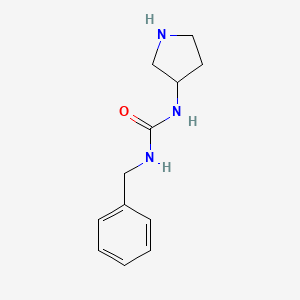![molecular formula C17H18N4 B7464976 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PDP is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to interact with multiple targets in the brain. This compound has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This compound has also been shown to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to interact with the sigma-1 receptor, which is involved in the regulation of neuroplasticity and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific target it interacts with. This compound has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. This compound has also been shown to increase serotonin levels in the brain, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to increase neuroplasticity and cell survival, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its high potency and selectivity for its targets. This makes it a useful tool for investigating the role of specific targets in disease pathology. However, one of the limitations of this compound is its complex synthesis, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. One area of interest is the development of this compound as a therapeutic agent for the treatment of Parkinson's disease. This compound has shown promising results in preclinical studies as a potential treatment for the motor symptoms of Parkinson's disease. Another area of interest is the development of this compound as a potential treatment for depression and anxiety disorders. This compound has been shown to increase serotonin levels in the brain, which is a target for current antidepressant medications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process that starts with the reaction of 4-phenylpiperidine with ethyl 2-oxo-4-phenylbutyrate to form 4-(4-phenylpiperidin-1-yl)but-2-enoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been the subject of numerous preclinical studies that have investigated its potential applications in drug development. This compound has been shown to have activity against various targets, including the dopamine D2 receptor, the serotonin transporter, and the sigma-1 receptor. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-7-10-21(11-8-14)17-15-6-9-18-16(15)19-12-20-17/h1-6,9,12,14H,7-8,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUPYKQZMBLHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


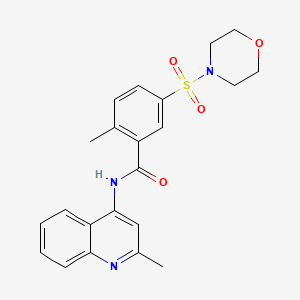
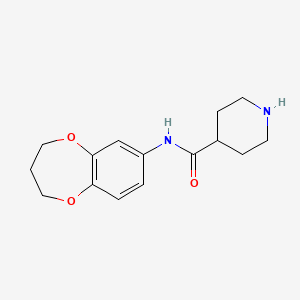
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)


![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

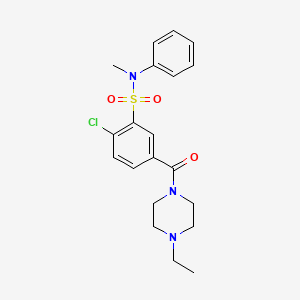
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
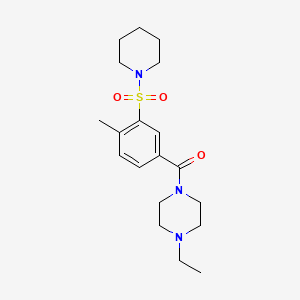
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
